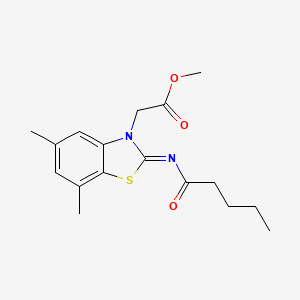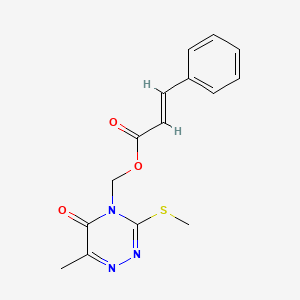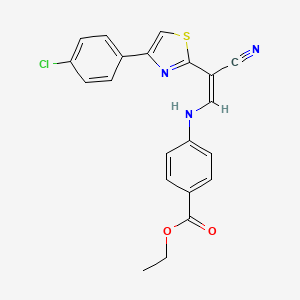![molecular formula C25H27ClN4O2 B3405301 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline CAS No. 1326905-85-4](/img/structure/B3405301.png)
6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline
Overview
Description
6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a piperazine ring attached to a 2-methylphenyl group, and a morpholine ring attached to a carbonyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperazine Substitution: The piperazine ring, substituted with a 2-methylphenyl group, can be introduced through a nucleophilic substitution reaction. This involves reacting the chloroquinoline intermediate with 1-(2-methylphenyl)piperazine under basic conditions.
Morpholine Carbonylation: Finally, the morpholine ring is introduced by reacting the intermediate with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, automated systems for precise addition of reagents, and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the morpholine ring, potentially converting it to a hydroxyl group.
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include N-oxides, reduced alcohol derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs, particularly for its potential to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(4-phenylpiperazin-1-yl)quinoline: Lacks the morpholine carbonyl group, which may affect its solubility and biological activity.
4-(2-Methylphenyl)piperazine: A simpler structure without the quinoline core, used as an intermediate in various syntheses.
3-(Morpholine-4-carbonyl)quinoline: Lacks the piperazine ring, which may reduce its interaction with neurotransmitter receptors.
Uniqueness
The unique combination of the chloroquinoline core, piperazine ring, and morpholine carbonyl group in 6-Chloro-4-[4-(2-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in drug discovery and development.
Properties
IUPAC Name |
[6-chloro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-18-4-2-3-5-23(18)28-8-10-29(11-9-28)24-20-16-19(26)6-7-22(20)27-17-21(24)25(31)30-12-14-32-15-13-30/h2-7,16-17H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIZEUMETRJLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B3405218.png)
![(E)-ethyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B3405220.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B3405241.png)
![(E)-methyl 2-(4,7-dimethoxy-2-((3-(phenylsulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3405260.png)


![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405275.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3405278.png)
![Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate](/img/structure/B3405284.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3405304.png)
![6-Chloro-4-[4-(4-methylphenyl)piperazin-1-yl]-3-(morpholine-4-carbonyl)quinoline](/img/structure/B3405305.png)
